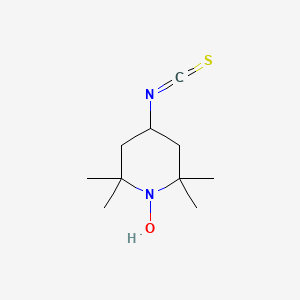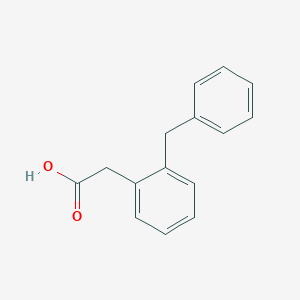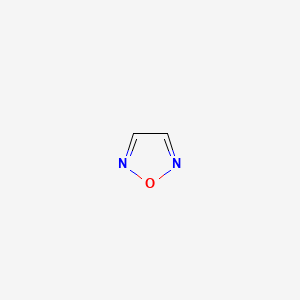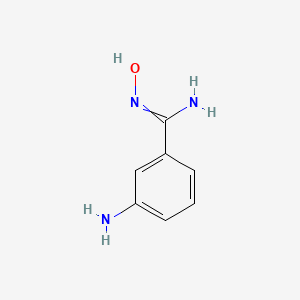
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl is a stable organic free radical compound. It is known for its unique structure, which includes an isothiocyanate group attached to a tetramethylpiperidine ring with an oxyl radical. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethyl-4-piperidone.
Formation of Hydrazone: This compound is reacted with hydrazine to form a hydrazone intermediate.
Dehydrogenation: The hydrazone is then dehydrogenated to form 2,2,6,6-tetramethylpiperidine.
Oxidation: The tetramethylpiperidine is oxidized to form 2,2,6,6-tetramethylpiperidine 1-oxyl.
Isothiocyanation: Finally, the oxyl radical is reacted with thiophosgene to introduce the isothiocyanate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite (NaClO) and sodium bromide (NaBr) in the presence of a catalytic amount of the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: The major products are often oxidized alcohols or aldehydes.
Reduction: The major product is the corresponding hydroxylamine.
Substitution: The major products are substituted thioureas or carbamates.
Scientific Research Applications
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl has a wide range of applications in scientific research:
Chemistry: It is used as a spin label in electron spin resonance (ESR) spectroscopy to study molecular dynamics and interactions.
Biology: It is employed in the labeling of biomolecules for studying protein-protein interactions and conformational changes.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent due to its radical scavenging properties.
Industry: It is used in the development of organic radical batteries and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl involves its ability to act as a stable free radical. It can interact with other radicals and reactive species, thereby stabilizing them and preventing unwanted side reactions. The isothiocyanate group allows it to form covalent bonds with nucleophiles, making it useful in labeling and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl: Similar in structure but contains a hydroxyl group instead of an isothiocyanate group.
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A widely used nitroxide radical with similar applications but lacks the isothiocyanate functionality.
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl: Contains a methoxy group, offering different reactivity and applications.
Uniqueness
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl is unique due to its isothiocyanate group, which provides additional reactivity and versatility in chemical modifications and labeling applications. This makes it particularly valuable in fields requiring precise molecular interactions and modifications.
Properties
Molecular Formula |
C10H18N2OS |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-hydroxy-4-isothiocyanato-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C10H18N2OS/c1-9(2)5-8(11-7-14)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 |
InChI Key |
XMNKCZZGBMOWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N=C=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-METHYL-3-NITROSO-1-[(3R,4R,5S,6R)-2,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]UREA](/img/structure/B8792553.png)
![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B8792560.png)



![Phenol, 4-[(2-chloroethyl)thio]-](/img/structure/B8792605.png)

![5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione](/img/structure/B8792616.png)


![2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B8792634.png)


